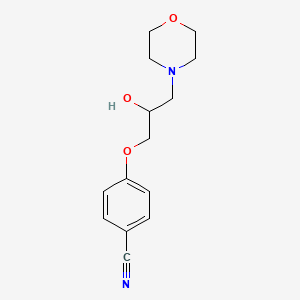

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

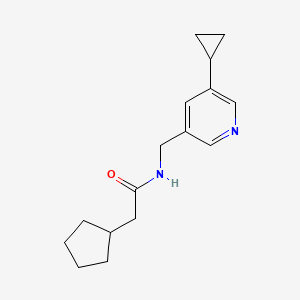

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile, also known as A-674563, is a chemical compound that is used in scientific research for its potential pharmacological properties. It is a selective inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in cell survival, proliferation, and metabolism. A-674563 has been studied for its potential therapeutic applications in cancer, diabetes, and other diseases.

Applications De Recherche Scientifique

Synthesis and Application in Pharmaceutical Compounds

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile is primarily utilized in the synthesis of complex pharmaceutical compounds. A notable example is its use in the synthesis of Gefitinib, a drug used in cancer treatment. The synthesis process involves converting 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of related compounds, which are then further processed to produce Gefitinib (Bo Jin et al., 2005).

Applications in Chemical Synthesis and Reactions

The compound is also involved in various chemical synthesis and reactions. For instance, it is used in the production of phenethylamines from phenylacetonitriles, which are synthesized by alkylating cyanide ions with Mannich bases from phenols (J. H. Short et al., 1973). Moreover, studies on phosphodiesterase inhibitors include the synthesis of 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes and 1-(2-hydroxy-3-morpholinopropoxy and piperazino)fluorobenzene derivatives, demonstrating potential applications in heart therapy (N. R. Baker et al., 1995).

Role in Photochemical Reactions

In photochemistry, the compound contributes to reactions like the benzophenone-sensitized reaction of related carbonitriles, leading to various photochemical products (HataNorisuke & OhtsukaRyoichi, 1975).

Involvement in Organic and Medicinal Chemistry

Further applications extend to organic and medicinal chemistry. For instance, it is used in the synthesis of novel inhibitors of hepatitis B, demonstrating its potential in antiviral therapies (A. Ivachtchenko et al., 2019). Also, its derivatives are examined for their Src kinase inhibitory activity, showing significant potential in cancer treatment (D. Boschelli et al., 2001).

Propriétés

IUPAC Name |

4-(2-hydroxy-3-morpholin-4-ylpropoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-9-12-1-3-14(4-2-12)19-11-13(17)10-16-5-7-18-8-6-16/h1-4,13,17H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKJLXYIPKTJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/no-structure.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)